2-Phenylpyrimidin-5-amine
Overview
Description
Synthesis Analysis
The synthesis of 2-Phenylpyrimidin-5-amine derivatives has been explored through various synthetic routes, including the condensation of vinamidium salts with amidine chloride salts and subsequent reduction, providing a pathway to novel compounds with enhanced properties (Xia et al., 2006). Another approach involves the reaction of 2-amino-1,1-dicyanobut-1-ene with N,N-dimethylformamide dimethylacetal, leading to 4-amino-5-cyano-6-phenylpyrimidines (Mittelbach & Junek, 1980).
Scientific Research Applications
Chemical Synthesis and Modification
- Chichibabin Amination : The Chichibabin amination of 5-Phenylpyrimidine, a close relative of 2-Phenylpyrimidin-5-amine, involves treatment with KNH2/NH3 to produce amino-substituted phenylpyrimidines. This reaction is essential in synthesizing various pyrimidine derivatives, indicating potential applications for 2-Phenylpyrimidin-5-amine in similar chemical syntheses (Breuker, Plas, & Veldhuizen, 1986).
Pharmaceutical and Medicinal Chemistry
- Antihyperglycemic Activity : A study identified a family of (5-imidazol-2-yl-4-phenylpyrimidin-2-yl)[2-(2-pyridylamino)ethyl]amine analogues, which inhibit human glycogen synthase kinase 3 (GSK3). These compounds, by extension, suggest the potential of 2-Phenylpyrimidin-5-amine derivatives in treating diabetes through GSK3 inhibition (Wagman et al., 2017).
- Anti-cancer Properties : 4-aryl-N-phenylpyrimidin-2-amines, including compounds similar to 2-Phenylpyrimidin-5-amine, have been evaluated for anti-cancer activity against non-small-cell lung carcinoma (NSCLC). Certain derivatives displayed potent activity, highlighting a potential avenue for cancer treatment (Toviwek et al., 2017).
Material Science and Chemical Engineering
- Dye Synthesis : 5-Phenyl-1,3,4-thiadiazole-2-amine, related to 2-Phenylpyrimidin-5-amine, is used in synthesizing heterocyclic azo dyes. These dyes have potential applications in materials science for coloring and functional materials (Kumar et al., 2013).
Safety And Hazards
The safety information for 2-Phenylpyrimidin-5-amine indicates that it has some hazards associated with it. The GHS07 pictogram is used to represent these hazards . The hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .
properties
IUPAC Name |
2-phenylpyrimidin-5-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3/c11-9-6-12-10(13-7-9)8-4-2-1-3-5-8/h1-7H,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUPYDSQWLFBBJJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC=C(C=N2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50354909 | |
Record name | 2-phenylpyrimidin-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50354909 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Phenylpyrimidin-5-amine | |
CAS RN |
59808-52-5 | |
Record name | 2-phenylpyrimidin-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50354909 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Phenyl-pyrimidin-5-ylamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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